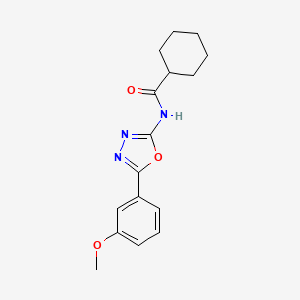

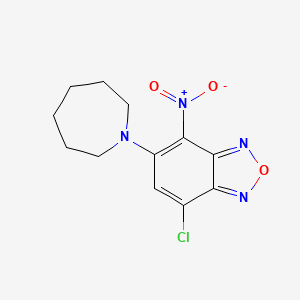

![molecular formula C20H15NO4 B2741314 2'-Amino-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid CAS No. 1312703-28-8](/img/structure/B2741314.png)

2'-Amino-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid (abbreviated ATPD) is an organic compound that has been studied for its potential applications in a variety of scientific fields. ATPD is a member of the family of terphenyl compounds, which are aromatic compounds containing three phenyl rings connected to each other. ATPD is a dicarboxylic acid, meaning that it contains two carboxyl groups (COOH). It is a white crystalline solid that is soluble in water and has a melting point of 132-134 °C. ATPD is a useful reagent in organic synthesis and has been used in a variety of scientific applications, including as a fluorescent dye, as a corrosion inhibitor, and in drug research.

Aplicaciones Científicas De Investigación

Dye Adsorption and Luminescence Regulation

Research by Gao et al. (2019) on indium-organic frameworks, which utilize similar compounds to 2'-Amino-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid, shows promising applications in dye adsorption and luminescence regulation. These frameworks can effectively adsorb cationic dyes due to their anionic nature and channel-type voids. Additionally, they exhibit distinct adsorption properties for rare earth ions, impacting luminescence features (Gao, Sun, Ge, & Zheng, 2019).

CO2 Conversion

Wei and Ye (2019) explored the conversion of CO2 using a metal-organic framework (MOF) incorporating compounds analogous to this compound. The framework showed high efficiency in catalyzing CO2 to produce cyclic carbonates, a process vital for CO2 chemical conversion under ambient conditions (Wei & Ye, 2019).

Magnetism in Organic Nitroxides

Field and Lahti (2003) studied the magnetic properties of organic nitroxides related to this compound. Their findings reveal insights into the interactions leading to magnetic behavior in these compounds, with potential applications in materials science (Field & Lahti, 2003).

Catalysis and Scar Tissue Hyperplasia

Deng et al. (2020) investigated Co(II)-based MOFs using a compound similar to this compound for catalytic reactions and medical applications. They found that these MOFs can act as efficient catalysts in organic reactions and also exhibit inhibitory activity on scar tissue hyperplasia (Deng, Wang, Ni, & Zhu, 2020).

MOF Synthesis and Size Control

Schaate et al. (2011) conducted research on the synthesis of Zr-based metal-organic frameworks using compounds structurally related to this compound. They demonstrated control over the crystal and particle size, offering potential in nanotechnology and materials science applications (Schaate et al., 2011).

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 2’-Amino-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarboxylic acid are largely determined by its structure, which includes both amino and carboxylic acid functional groups These groups allow the compound to participate in a variety of biochemical reactions

Molecular Mechanism

It’s likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Studies on similar compounds suggest that there may be threshold effects, as well as potential toxic or adverse effects at high doses .

Metabolic Pathways

Given its structure, it’s likely that it interacts with various enzymes or cofactors and could potentially influence metabolic flux or metabolite levels .

Transport and Distribution

It’s possible that it interacts with transporters or binding proteins and could influence its localization or accumulation .

Subcellular Localization

It’s possible that it contains targeting signals or undergoes post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO4/c21-18-11-16(12-1-5-14(6-2-12)19(22)23)9-10-17(18)13-3-7-15(8-4-13)20(24)25/h1-11H,21H2,(H,22,23)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IONBHNFWEFNUEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)C3=CC=C(C=C3)C(=O)O)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

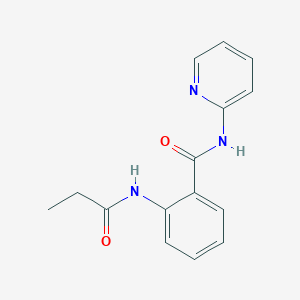

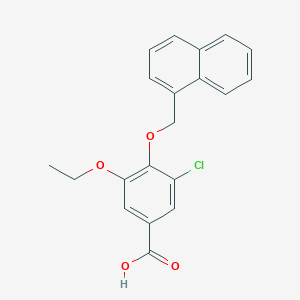

![Methyl 2-[4-fluoro-2-(4-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2741236.png)

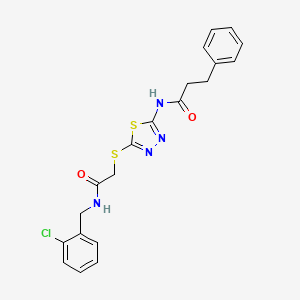

![2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/no-structure.png)

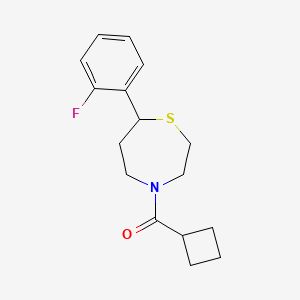

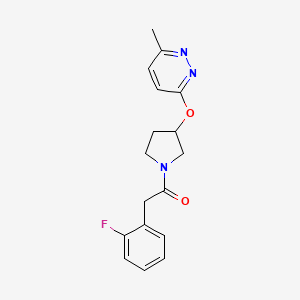

![2-[(2-Hydroxycyclobutyl)amino]pyridine-3-carbonitrile](/img/structure/B2741242.png)

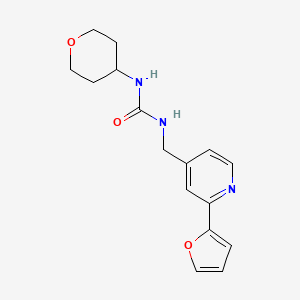

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(4-(methylthio)phenyl)propan-1-one](/img/structure/B2741243.png)

![(1-(4-chlorophenyl)cyclopentyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2741245.png)

![1-[(2-Methylphenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2741252.png)